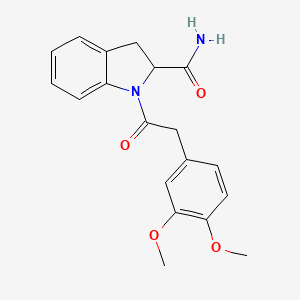

1-(2-(3,4-Dimethoxyphenyl)acetyl)indoline-2-carboxamide

Description

Properties

IUPAC Name |

1-[2-(3,4-dimethoxyphenyl)acetyl]-2,3-dihydroindole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c1-24-16-8-7-12(9-17(16)25-2)10-18(22)21-14-6-4-3-5-13(14)11-15(21)19(20)23/h3-9,15H,10-11H2,1-2H3,(H2,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIBBICGGQBZFLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)N2C(CC3=CC=CC=C32)C(=O)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound “1-(2-(3,4-Dimethoxyphenyl)acetyl)indoline-2-carboxamide” is an indole derivative. Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives. .

Mode of Action

Indole derivatives, particularly those with a carboxamide moiety at positions 2 and 3, exhibit unique inhibitory properties. The presence of the carboxamide moiety in these derivatives allows them to form hydrogen bonds with a variety of enzymes and proteins, often inhibiting their activity. This suggests that “this compound” may interact with its targets in a similar manner.

Biochemical Pathways

Indole derivatives have been associated with a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that “this compound” could potentially affect multiple biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives, this compound could potentially have diverse effects at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

Indole derivatives, such as 1-(2-(3,4-Dimethoxyphenyl)acetyl)indoline-2-carboxamide, have been found to possess various biological activities. They have been shown to interact with multiple receptors, which can be beneficial in developing new useful derivatives. Specific enzymes, proteins, and other biomolecules that this compound interacts with are not yet fully identified.

Cellular Effects

Indole derivatives have been shown to have a broad spectrum of biological activities, suggesting that they may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Indole derivatives have been found to bind with high affinity to multiple receptors, suggesting that they may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Biological Activity

1-(2-(3,4-Dimethoxyphenyl)acetyl)indoline-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features an indoline core, a dimethoxyphenyl group, and an acetamide linkage. Its molecular formula is CHNO, with a molecular weight of approximately 314.36 g/mol. The structural characteristics contribute to its potential therapeutic applications.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Receptor Binding : The indole moiety allows the compound to bind with high affinity to specific receptors, influencing their activity.

- Enzyme Inhibition : It has been shown to inhibit enzymes such as acetylcholinesterase (AChE), which plays a crucial role in neurotransmission .

- Cell Proliferation : The compound exhibits antiproliferative effects against various cancer cell lines, indicating potential anticancer properties.

Biological Activities

This compound has demonstrated several biological activities:

- Anticancer Activity : Preliminary studies suggest that the compound can inhibit the growth of cancer cells. For instance, it showed an EC value of 27 nM against Trypanosoma brucei, indicating potent antiproliferative activity with a selectivity index greater than 1600-fold over mammalian cells .

- Neuroprotective Effects : The compound has been evaluated for its neuroprotective properties against oxidative stress in neuronal cells. It demonstrated significant protective effects in HO-induced oxidative stress models .

- Antiviral Activity : Recent studies have explored its potential antiviral properties, particularly against viral infections through inhibition of key viral enzymes.

Table 1: Summary of Biological Activities

Pharmacokinetic Properties

Initial pharmacokinetic profiling indicates favorable properties for CNS penetration and oral bioavailability:

Scientific Research Applications

Biological Activities

The compound has demonstrated several biological activities, which are summarized below:

Anticancer Activity

Preliminary studies suggest that the compound can inhibit the growth of cancer cells. For instance, it showed an EC50 value of 27 nM against Trypanosoma brucei, indicating potent antiproliferative activity with a selectivity index greater than 1600-fold over mammalian cells.

Neuroprotective Effects

Evaluated for neuroprotective properties against oxidative stress in neuronal cells, the compound demonstrated significant protective effects in H2O2-induced oxidative stress models.

Antiviral Activity

Recent studies have explored its potential antiviral properties, particularly against viral infections through the inhibition of key viral enzymes.

Table 1: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Anticancer | EC50 = 27 nM against Trypanosoma brucei |

| Neuroprotective | Significant protection in oxidative stress models |

| Antiviral | Inhibition of key viral enzymes |

Pharmacokinetic Properties

Initial pharmacokinetic profiling indicates favorable properties for central nervous system (CNS) penetration and oral bioavailability. This suggests that the compound could be developed further for therapeutic applications targeting CNS disorders.

Case Studies and Research Findings

- In Vitro Studies : The compound has been assessed for its cytotoxicity in various human cell lines including HeLa (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer). Results indicate that certain derivatives exhibit potent anti-proliferative activity.

- Mechanistic Studies : Research has shown that the compound induces apoptosis in cancer cells through activation of caspases, indicating a potential pathway for therapeutic intervention.

- Drug-Like Properties Evaluation : Evaluations using SwissADME have revealed satisfactory drug-like parameters for this compound, suggesting it may serve as a scaffold for developing new synthetic agents with biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Properties

- Electron-Donating vs. Electron-Withdrawing Groups: The 3,4-dimethoxyphenyl group in the target compound provides electron-donating methoxy substituents, which may enhance solubility in organic solvents compared to the 3,5-dimethylphenyl group in ’s compounds.

Physicochemical Properties

- Solubility : Polyacetylenes with 3,4-dimethoxyphenyl moieties () demonstrate high solubility in organic solvents, attributed to the helical structure and methoxy substituents. This suggests that the target compound may also exhibit favorable solubility for drug formulation .

- Molecular Weight : While the target compound is a small molecule, ’s polymers (13,900–18,400 g/mol) highlight the role of 3,4-dimethoxyphenyl groups in stabilizing higher-order structures .

Research Findings and Implications

Synthetic Accessibility : The moderate yields (49–53%) of indoline derivatives in and suggest that optimizing reaction conditions (e.g., catalysts, solvents) could improve efficiency for the target compound.

Biological Optimization : Introducing halogen or trifluoroethyl groups (as in ) may enhance the target compound’s bioactivity and pharmacokinetics.

Stability Considerations : The susceptibility of 3,4-dimethoxyphenyl-containing compounds to alkaline cleavage () warrants careful pH management during synthesis and storage .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(2-(3,4-Dimethoxyphenyl)acetyl)indoline-2-carboxamide, and what factors influence yield optimization?

- Methodology : The compound can be synthesized via coupling reactions between activated indoline-2-carboxylic acid derivatives and amines. For example:

- Step 1 : Prepare the 3,4-dimethoxyphenyl acetyl group by reacting (3,4-dimethoxyphenyl)acetic acid with acetyl chloride or via Friedel-Crafts acylation .

- Step 2 : Couple this acetyl group to indoline-2-carboxamide using coupling agents like BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) in anhydrous DMF, as described for analogous indole-2-carboxamides .

- Key factors : Solvent choice (DMF for solubility), stoichiometry (1.1:1 molar ratio of acylating agent to indoline), and temperature (room temperature to minimize side reactions) are critical for yields >75% .

Q. How is the purity and structural integrity of this compound verified in experimental settings?

- Analytical techniques :

- HPLC : To assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .

- NMR : Confirm the presence of characteristic signals (e.g., methoxy protons at δ 3.8–4.0 ppm, indoline NH at δ 8.5–9.0 ppm) .

- Mass spectrometry : Validate molecular weight (C₂₁H₂₂N₂O₅, exact mass 382.15) via ESI-MS .

Q. What are the common derivatives of this compound, and how are they structurally characterized?

- Derivatives : Modifications include fluorination at the indoline ring (e.g., 4,6-difluoro analogs) or substitution of the acetyl group with other aryl moieties (e.g., 2-fluorophenyl) .

- Characterization : X-ray crystallography (for solid-state conformation) and IR spectroscopy (to confirm carboxamide C=O stretches at ~1650 cm⁻¹) are used .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during the synthesis of this compound?

- Strategies :

- Continuous flow reactors : Enhance mixing and heat transfer to reduce side reactions like over-acylation .

- High-throughput screening : Test solvent/base combinations (e.g., DMF with DIEA vs. THF with TEA) to identify optimal conditions .

- By-product analysis : Use LC-MS to detect impurities (e.g., dimerization products) and adjust reaction time or stoichiometry accordingly .

Q. How do structural modifications to the 3,4-dimethoxyphenyl or indoline moieties affect the compound's biological activity, and what methodologies are used to establish structure-activity relationships (SAR)?

- SAR approaches :

- In vitro assays : Test analogs against target enzymes (e.g., mycobacterial enzymes) to correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring enhance inhibition) .

- Computational modeling : Use docking studies (e.g., AutoDock Vina) to predict binding affinity changes when methoxy groups are replaced with halogens .

- Key findings : Fluorination at the indoline ring (e.g., 4,6-difluoro) improves membrane permeability, as shown in mycobacterial growth inhibition assays (IC₅₀ reduction from 12 µM to 3 µM) .

Q. What strategies are employed to resolve contradictions in reported bioactivity data for this compound derivatives across different studies?

- Methodological reconciliation :

- Assay standardization : Compare results under consistent conditions (e.g., ATP concentration in kinase assays) to eliminate variability .

- Meta-analysis : Pool data from multiple studies (e.g., MIC values for antimicrobial activity) and apply statistical tools (e.g., ANOVA) to identify outliers .

- Case example : Discrepancies in IC₅₀ values for analogs against Mycobacterium tuberculosis were resolved by controlling for efflux pump activity in different bacterial strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.